molecular formula C17H18N2O2 B2632883 N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine CAS No. 2379972-71-9

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine

Cat. No. B2632883
CAS RN: 2379972-71-9
M. Wt: 282.343
InChI Key: HMVKZGLDNOWODS-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine, also known as O-4310, is a selective antagonist of the nociceptin/orphanin FQ receptor. This compound has been studied for its potential use in the treatment of various disorders, including anxiety, depression, and drug addiction.

Mechanism of Action

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine selectively binds to the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and mood. By blocking the activity of this receptor, N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine may modulate the release of neurotransmitters such as dopamine and serotonin, leading to its anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects:
Studies have shown that N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine can modulate the release of neurotransmitters such as dopamine and serotonin, leading to its anxiolytic, antidepressant, and anti-addictive effects. N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine has also been shown to reduce the release of corticotropin-releasing hormone, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows for more specific modulation of this receptor. However, one limitation is that N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine has a relatively short half-life, which may limit its efficacy in some experiments.

Future Directions

There are several potential future directions for research on N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine. One area of interest is the use of N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine in the treatment of drug addiction, as it has shown promising results in animal models. Another area of interest is the potential use of N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine in combination with other drugs for the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine and its potential effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine involves several steps, including the reaction of 2-methoxy-2-(2-methylphenyl)ethanamine with 2-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine using sodium borohydride, followed by cyclization with 2-hydroxybenzoyl chloride to form the benzoxazole ring.

Scientific Research Applications

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine has been studied for its potential use in the treatment of anxiety and depression. In animal models, N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine has been shown to have anxiolytic and antidepressant effects, without causing sedation or motor impairment. N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-3-4-8-13(12)16(20-2)11-18-17-19-14-9-5-6-10-15(14)21-17/h3-10,16H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVKZGLDNOWODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC2=NC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1,3-benzoxazol-2-amine

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